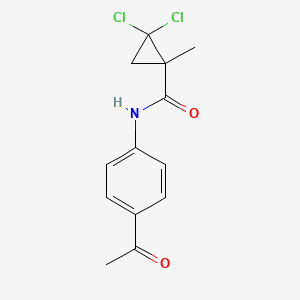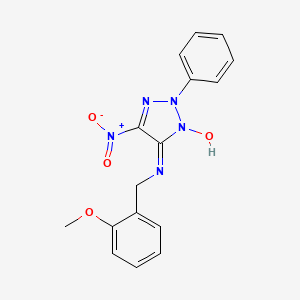
N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure and the presence of both acetyl and dichloro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide typically involves a multi-step process:
Formation of the Cyclopropane Ring: The initial step often involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or dihalocarbene precursors in the presence of a suitable catalyst.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where 4-acetylphenyl chloride reacts with the cyclopropane intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine under mild conditions, often using coupling reagents like carbodiimides to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents and catalysts are often employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.
Substitution: The dichloro groups in the cyclopropane ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism by which N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropane ring and the dichloro groups can influence the compound’s binding affinity and specificity, while the acetyl group may participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-acetylphenyl)-2,2-dichlorocyclopropanecarboxamide: Lacks the methyl group on the cyclopropane ring.
N-(4-acetylphenyl)-1-methylcyclopropanecarboxamide: Lacks the dichloro groups.
N-(4-methylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide: Lacks the acetyl group.
Uniqueness
N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the acetyl and dichloro groups, along with the cyclopropane ring, allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-8(17)9-3-5-10(6-4-9)16-11(18)12(2)7-13(12,14)15/h3-6H,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDHKOHXGDBNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-adamantyloxy)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4201937.png)


![ethyl [(5-{[3-(1-azepanylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4201960.png)
![[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(furan-2-yl)methanone](/img/structure/B4201972.png)
![4-fluoro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4201998.png)
![2-[4-(1,1-dimethylpropyl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4202005.png)

![Ethyl 11-oxo-1,2,3,4,6,7,8,9-octahydropyrido[2,1-b]quinazoline-6-carboxylate](/img/structure/B4202016.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B4202032.png)
![ethyl 4-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4202034.png)

![2-[(methylsulfonyl)amino]-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4202046.png)
![2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B4202047.png)
